N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-13-12(15)11-8-14-9-5-3-4-6-10(9)16-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXJUKTNKKCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274917 | |
| Record name | N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-18-4 | |
| Record name | N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation/N-Acylation of 3-oxobenzoxazine
Reagents and Conditions:
The reaction is carried out in an organic solvent inert to the reagents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or methylene chloride.
A base such as triethylamine, potassium tert-butoxide, or sodium hydride is used to deprotonate the nitrogen atom, facilitating nucleophilic substitution.
Alkyl halides or acid derivatives (e.g., acid chlorides) serve as alkylating or acylating agents.Reaction Conditions:
Temperature varies from cooling (0 °C or below) to room temperature or mild heating depending on the reactivity of the substrates.
The reaction can be performed under inert atmosphere to prevent oxidation or side reactions.
Reduction of the 3-oxo Group
Reducing Agents:
Borane-tetrahydrofuran complex is preferred for selective reduction of the 3-oxo group to the corresponding hydroxyalkyl intermediate.
Alternative reducing agents include sodium borohydride or catalytic hydrogenation with Raney nickel or palladium catalysts.Reaction Conditions:
The reduction is typically performed under reflux or heating conditions in an inert solvent such as THF or an alcohol solvent like methanol or ethanol.
The reaction progress is monitored by thin-layer chromatography (TLC).
Amidation to Form N-propyl Carboxamide
Amidation Methods:
The carboxylic acid intermediate or its acid chloride derivative is reacted with propylamine to form the carboxamide.
Acid chlorides are often prepared in situ by treating the carboxylic acid with thionyl chloride in toluene or similar solvents.Reaction Conditions:
Amidation is conducted in an inert solvent such as dichloromethane or chloroform, often at room temperature or with mild heating.
The reaction mixture is typically stirred under inert atmosphere.
Representative Reaction Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-oxobenzoxazine derivative + Propyl halide or acid chloride | Base (e.g., triethylamine, NaH), solvent (DMF, THF), inert atmosphere, 0–50 °C | N-propyl-3-oxo-4-substituted benzoxazine | High yield, reaction time varies |
| 2 | N-propyl-3-oxo benzoxazine | Borane-THF complex, reflux, inert solvent | N-propyl-3-hydroxy-4-substituted benzoxazine | Selective reduction, monitored by TLC |
| 3 | N-propyl-3-hydroxy benzoxazine + Propylamine | Amidation conditions, acid chloride intermediate, inert solvent | This compound | Purified by recrystallization or chromatography |
Solvent and Purification Details
Solvents:
Suitable solvents include methanol, ethanol, isopropanol, DMF, DMSO, THF, methylene chloride, chloroform, benzene, toluene, and xylene.
Solvent choice depends on solubility and reaction compatibility.Purification:
Reaction mixtures are commonly poured into water or ice water to precipitate products.
Organic extraction is performed using solvents like methylene chloride, chloroform, or ethyl acetate.
Drying agents such as anhydrous sodium sulfate are used before solvent evaporation.
Final purification is achieved by recrystallization from ethanol or column chromatography on silica gel.
Research Findings and Optimization Notes
- The reaction temperature is flexible but should be optimized for each step to balance reaction rate and selectivity.
- Use of borane-THF complex provides efficient reduction with minimal side reactions compared to other hydride reagents.
- Amidation yields are improved by using freshly prepared acid chlorides and maintaining anhydrous conditions.
- Base selection for N-alkylation impacts reaction efficiency; potassium tert-butoxide and triethylamine are commonly effective.
- Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation, especially during reduction and amidation steps.
- The reaction time and reagent stoichiometry should be adjusted based on TLC monitoring to avoid overreaction or incomplete conversion.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents/Agents | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| N-Alkylation/Acylation | Alkyl halide or acid chloride, base (NaH, triethylamine) | DMF, THF, DMSO, methylene chloride | 0 °C to 50 °C | Inert atmosphere recommended |
| Reduction | Borane-THF complex, NaBH4, or catalytic hydrogenation | THF, methanol, ethanol | Reflux or room temperature | Borane-THF preferred for selectivity |
| Amidation | Propylamine, acid chloride (from thionyl chloride) | Dichloromethane, chloroform | Room temperature to mild heating | Use freshly prepared acid chloride |
| Purification | Water, organic solvents (methylene chloride, ethyl acetate) | Various | Ambient | Recrystallization or silica gel column |
Chemical Reactions Analysis
Types of Reactions
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
The applications of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide are explored through an analysis of available scientific literature and patents. This compound, a benzoxazine derivative, has shown potential in various pharmacological applications, primarily as a potassium channel activator and in the synthesis of related bioactive molecules .
Chemical and Pharmaceutical Properties
Overview of Benzoxazine Derivatives: Benzoxazine derivatives are recognized for their diverse biological activities, making them valuable in drug development . The core structure allows for modification, leading to a range of compounds with different therapeutic applications .
This compound: Specifically, this compound is used as a laboratory chemical for scientific research and development .
Synthesis and Chemical Reactions
As Intermediates: Benzoxazine derivatives like this compound can be synthesized from nitroketones via intramolecular reductive cyclization, offering a convenient method for creating 2H-1,4-benzoxazine derivatives .
Role in Synthesis: N-alkylation or N-acylation can be performed similarly to process 1 in the synthesis of benzoxazine derivatives . The reduction step in creating these compounds can be achieved using reducing agents like borane-tetrahydrofuran complex .
Potential Therapeutic Applications
Potassium Channel Activation: Benzoxazine derivatives are known to activate K+ channels, leading to smooth muscle relaxation. This antispasmodic activity suggests their potential use in treating conditions like angina pectoris, cerebrovascular disorders, and asthma . By activating K+ channels, these compounds help prevent unnecessary excitation of tissues, maintaining appropriate muscle function .
Treatment of Serotonin Disorders: Certain 3,4-dihydro-2H-benzo[1,4]oxazine derivatives can act on 5-HT1A autoreceptors and serotonin transporters, making them potentially useful in treating depression and other serotonin-related disorders .
Inhibitory Activity Against hCA Isoforms: Molecules incorporating a benzoxazine carboxamide moiety have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms . For example, compounds with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide substituent at the 4-position of benzenesulfonamide show good inhibitory activity against hCA II .
Anti-Proliferative Evaluation: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized and evaluated for anti-proliferative activity. One compound, 14f , displayed significant anticancer activity against various cancer cell lines, suggesting its potential as a lead for further development .
Data Table of Key Applications
Example: Carbonic Anhydrase Inhibitors
Mechanism of Action
The mechanism of action of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with its analogs:
Key Observations:
- Lipophilicity : The N-propyl derivative exhibits higher logP than the parent compound due to the hydrophobic propyl chain, favoring better tissue penetration .
- Reactivity : The chloroethyl analog (CAS: 1427460-58-9) introduces a reactive chlorine atom, which may facilitate covalent interactions with biological targets or alter metabolic stability .
This compound
- Cancer Therapy : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine act as Bcl-xL inhibitors, inducing apoptosis in cancer cells .
- Autoimmune Diseases : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives modulate ROR-gamma, a target in autoimmune disorders .
Parent Compound (CAS: 13582-93-9)
The unsubstituted carboxamide serves as a scaffold for drug discovery. Its smaller size and polar NH₂ group may favor solubility but limit bioavailability .
Chloroethyl Derivative (CAS: 1427460-58-9)
The chloroethyl substituent could enable alkylation of biological nucleophiles (e.g., cysteine residues), making it a candidate for targeted covalent inhibitors .
Biological Activity
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The following sections will detail research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 220.27 g/mol. Its structure features a benzoxazine ring, characterized by a fused benzene and oxazine system, which contributes to its biological activity.
Structural Features
| Property | Details |
|---|---|
| CAS Number | 22244-18-4 |
| Molecular Weight | 220.27 g/mol |
| Chemical Structure | Chemical Structure (Placeholder for actual structure) |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions such as arthritis and pain management .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have indicated effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded encouraging results. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Interaction with Biological Targets
While the precise mechanisms remain under investigation, this compound is believed to interact with various biological macromolecules. Studies have focused on its binding affinity with enzymes and receptors involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzoxazine ring can significantly influence biological activity. For example, substituents at specific positions enhance receptor binding affinity and efficacy .
Comparative Analysis with Related Compounds
A comparative analysis with other benzoxazine derivatives highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydroquinazolinone | Contains a quinazoline core | Exhibits neuroprotective activities |
| Benzoxazine | General class with similar structure | Varied substituents affect reactivity |
| N-methylbenzoxazine | Methyl substitution on nitrogen | Alters solubility and biological activity compared to N-propyl derivative |
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, this compound demonstrated a statistically significant reduction in inflammatory markers compared to control groups. The study's findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .
Study 2: Antimicrobial Efficacy
A series of in vitro tests against common pathogens revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be promisingly low .
Q & A
Q. Why do computational predictions of benzoxazine reactivity sometimes conflict with experimental results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
